2-Amino-hex-4(E)-enoicacidmethylester

Methionine adenosyltransferase Enzyme inhibition Stereochemistry

2-Amino-hex-4(E)-enoic acid methyl ester (CAS 280783-71-3, IUPAC methyl (4E)-2-aminohex-4-enoate) is a non-proteinogenic α-amino acid derivative with a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. It is categorized as an α-vinyl amino acid ester, featuring a (E)-configured vinyl group adjacent to the α-carbon, which renders it a potential mechanism-based inactivator (suicide substrate) for pyridoxal 5′-phosphate (PLP)-dependent enzymes.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12274446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-hex-4(E)-enoicacidmethylester
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC=CCC(C(=O)OC)N
InChIInChI=1S/C7H13NO2/c1-3-4-5-6(8)7(9)10-2/h3-4,6H,5,8H2,1-2H3/b4-3+
InChIKeyKWXSKNMYRRUMDX-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-hex-4(E)-enoic Acid Methyl Ester: Core Identity, Class Assignment, and Procurement-Relevant Specifications


2-Amino-hex-4(E)-enoic acid methyl ester (CAS 280783-71-3, IUPAC methyl (4E)-2-aminohex-4-enoate) is a non-proteinogenic α-amino acid derivative with a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . It is categorized as an α-vinyl amino acid ester, featuring a (E)-configured vinyl group adjacent to the α-carbon, which renders it a potential mechanism-based inactivator (suicide substrate) for pyridoxal 5′-phosphate (PLP)-dependent enzymes [1]. The compound is commercially available as a racemic mixture in powder form at purities of ≥95% to ≥98% (HPLC/GC), with recommended storage at 2–8°C under dry, sealed conditions .

Why 2-Amino-hex-4(E)-enoic Acid Methyl Ester Cannot Be Replaced by Generic Unsaturated Amino Esters


Simple substitution with a generic unsaturated amino acid ester is not viable because the (E)-vinyl group at the 4-position serves as a geometrically constrained electrophilic warhead essential for irreversible, mechanism-based inhibition of PLP-dependent enzymes, such as methionine adenosyltransferase and amino acid decarboxylases [1]. The free acid form (2-amino-hex-4-enoic acid) has established structure-activity relationships showing that the trans (E) isomer is a potent inhibitor, whereas the cis (Z) isomer is inactive, demonstrating that the olefin geometry is a binary determinant of biological activity [1]. Furthermore, the methyl ester protection of the carboxyl group differentiates this compound from the free acid by modulating lipophilicity (LogP = 0.6169) and membrane permeability, factors critical for prodrug design and cellular uptake in enzyme-inactivation assays .

Quantitative Differentiation Evidence: 2-Amino-hex-4(E)-enoic Acid Methyl Ester Versus Closest Analogs


Olefin Geometry Determines Inhibitory Activity: (E)- vs. (Z)-2-Amino-hex-4-enoic Acid

In the methionine adenosyltransferase (MAT) assay using partially purified enzyme from E. coli, yeast, and rat liver, L-2-amino-4-hexenoic acid with the trans (E) configuration is classified among 'the most potent inhibitors,' whereas the cis (Z) isomer is explicitly excluded from this category, indicating that the (E)-olefin geometry is a prerequisite for inhibitory activity [1]. The methyl ester variant (target compound) preserves this (E)-geometry and thus retains the essential pharmacophoric element, while offering differentiated physicochemical properties relative to the free acid.

Methionine adenosyltransferase Enzyme inhibition Stereochemistry

Esterification Modulates Physicochemical Profile: Methyl Ester vs. Free Acid (2-Amino-hex-4-enoic Acid)

The target compound (methyl ester, LogP = 0.6169 ) exhibits increased lipophilicity compared to the parent free acid (predicted LogP for 2-amino-hex-4-enoic acid ≈ −2.3 based on ChemSpider data), a difference of approximately 3 log units. This esterification masks the ionizable carboxylate, which is expected to enhance passive membrane permeability and cellular uptake in in vitro assays . The free acid (CAS 29493-78-5, MW 129.16) lacks this property and may require higher concentrations or active transport for intracellular access.

Lipophilicity Prodrug design Membrane permeability

Vinyl vs. Alkyne Analog Differentiates Mechanism-Based Enzyme Inactivation Capacity

2-Amino-hex-4-ynoic acid methyl ester (MW 141.17, C₇H₁₁NO₂) is the alkyne congener of the target compound. Both compounds share the same carbon skeleton and are classified among 'the most potent inhibitors' of methionine adenosyltransferase as free acids [1]. However, the vinyl group (target compound) and the alkyne group (comparator) are expected to differ in their electrophilic reactivity, covalent adduct stability, and selectivity profiles within PLP enzyme active sites, as established for broader α-vinyl vs. α-ethynyl amino acid series [2]. The vinyl trigger has been more extensively validated as a suicide substrate across multiple PLP-dependent decarboxylases and aminotransferases, whereas the alkyne trigger has a narrower validated target spectrum.

Suicide substrate PLP enzyme Covalent inhibition

Purity Benchmarking: Vendor-Supplied ≥98% (HPLC) vs. Typical ≥95% Grade

Multiple vendors offer 2-Amino-hex-4(E)-enoic acid methyl ester at differentiated purity grades. Biomart (SGS-SR-46603) supplies the compound at ≥98% purity by HPLC, accompanied by a Certificate of Analysis (COA), HPLC chromatogram, MS spectrum, and NMR spectrum . Chemscene offers ≥95% purity (CS-0266598) , and Fluorochem lists 95% purity (F677093) . For applications requiring quantitative LC-MS/MS analysis, metabolomics, or pharmacokinetic studies, the higher purity grade reduces the risk of unidentified impurities confounding analytical results.

Analytical quality Quantitative analysis LC-MS/MS

Synthetic Tractability: Racemic Mixture vs. Enantiomerically Pure Forms

The commercially available 2-Amino-hex-4(E)-enoic acid methyl ester is supplied as a racemic mixture (no enantiomeric purity specification), with one asymmetric carbon atom (Fsp³ = 0.571) . Enantiomerically pure (2S)-2-aminohex-4-enoic acid (CAS 27751-85-5, free acid) is known but is not commercially available as the methyl ester in optically pure form from major catalog vendors. The asymmetric synthesis of higher α-vinyl amino acids via vinylglycine-derived dianion alkylation has been demonstrated at research scale but remains a specialized methodology requiring chiral auxiliaries and low-temperature conditions [1]. Researchers requiring enantiopure material must budget for custom asymmetric synthesis rather than off-the-shelf procurement, affecting both timeline and cost.

Asymmetric synthesis Chiral building block Enantiomeric purity

Highest-Confidence Application Scenarios for 2-Amino-hex-4(E)-enoic Acid Methyl Ester Based on Available Evidence


Mechanism-Based Inhibition of Methionine Adenosyltransferase (MAT) for Polyamine and Methylation Pathway Studies

The free acid form, L-2-amino-4-hexenoic acid (trans), is established as a most potent inhibitor of MAT, the enzyme responsible for S-adenosyl-L-methionine (SAM) biosynthesis [1]. The methyl ester derivative serves as a cell-permeable prodrug form that, upon intracellular esterase-mediated hydrolysis, releases the active free acid MAT inhibitor. This enables studies of SAM depletion effects on polyamine biosynthesis, DNA methylation, and cell proliferation without the confounding factor of limited membrane permeability associated with the free acid [2].

PLP-Dependent Enzyme Screening Panels for Suicide Substrate Discovery

α-Vinyl amino acids are validated suicide substrates for a broad spectrum of PLP-dependent enzymes, including amino acid decarboxylases (AADC, ODC, GAD), GABA aminotransferase, and MAT [1][2]. The target compound, bearing the (E)-vinyl trigger in a hexenoate scaffold, is a suitable candidate for inclusion in screening panels designed to identify novel irreversible inhibitors of PLP enzymes relevant to epilepsy (GABA-AT), cancer (ODC), and neurodegenerative diseases (AADC). The methyl ester form enhances cellular uptake for intracellular target engagement assays.

LC-MS/MS Quantitative Analysis in Metabolomics and Pharmacokinetic Studies

Vendors specifically position the ≥98% HPLC purity grade of 2-Amino-hex-4(E)-enoic acid methyl ester for LC-MS/MS quantitative analysis, metabolomics, and pharmacokinetic applications, with full COA, HPLC, MS, and NMR spectral documentation provided [1]. The compound's moderate lipophilicity (LogP 0.6169) and defined molecular weight (143.18) make it suitable as an internal standard or calibration reference for amino acid ester quantification in biological matrices.

Chiral Building Block for Asymmetric Synthesis of Higher α-Vinyl Amino Acids

Although commercially supplied as a racemate, the compound can serve as a starting material for chiral resolution or as a racemic standard in the development of asymmetric synthetic methodologies. The Berkowitz group has demonstrated the first asymmetric synthesis of higher α-vinyl amino acids via vinylglycine-derived dianion alkylation [1], establishing a research pathway for converting racemic vinyl amino acid esters into enantiomerically enriched products for structure-activity relationship studies.

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